molecular formula C8H12ClN3O B6615672 4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine CAS No. 1339828-23-7

4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine

Cat. No.: B6615672
CAS No.: 1339828-23-7
M. Wt: 201.65 g/mol
InChI Key: SDBHNDAMRJIPGY-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-methylpropoxy)pyrimidin-5-amine is a heterocyclic organic compound with the molecular formula C8H12ClN3O. This compound is part of the pyrimidine family, which is known for its wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine typically involves the reaction of 4-chloro-6-hydroxypyrimidine with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(2-methylpropoxy)pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various aminopyrimidine derivatives .

Scientific Research Applications

4-Chloro-6-(2-methylpropoxy)pyrimidin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-6-(2-methylpropoxy)pyrimidin-5-amine is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-5(2)3-13-8-6(10)7(9)11-4-12-8/h4-5H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBHNDAMRJIPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C(=NC=N1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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